Prednienic acid

概要

説明

Prednienic acid, also known as Δ1-Cortienic acid, is a compound with hormonal activity belonging to the glucocorticoid class of drugs. It is a white or off-white crystalline solid with low solubility in water and high solubility in organic solvents. This compound exhibits anti-inflammatory, immunosuppressive, and anti-allergic pharmacological effects .

準備方法

The preparation of Prednienic acid is primarily achieved through an oxidation reaction. A common synthetic route involves the oxidation of Prednisolone using tetrabutyl hydrogen peroxide . This method is widely used in both laboratory and industrial settings due to its efficiency and reliability.

化学反応の分析

Acid-Base Reactions

Prednienic acid’s carboxylic acid group (-COOH) participates in acid-base equilibria. Deprotonation occurs in the presence of strong bases (e.g., ethoxide, hydroxide), forming the carboxylate anion (CHO)1. Key considerations include:

-

pKa values : The carboxylic acid group typically has a pKa ≈ 4.5–5.0, requiring bases with conjugate acids of pKa ≥ 7 to drive deprotonation1 .

-

Solubility : In polar solvents (e.g., ethanol), the carboxylate form enhances solubility due to ionic character1.

UV/Chlorine-Induced Degradation

This compound undergoes degradation under UV/chlorine conditions, analogous to prednisolone . Key findings include:

-

Reactive species : Hydroxyl radicals (·OH) and reactive chlorine species (RCS) mediate degradation.

-

Degradation pathways :

-

Toxic byproducts : Chlorinated intermediates (e.g., TP396-CCl, TP414-CClCOH) exhibit higher toxicity than the parent compound, necessitating prolonged treatment for detoxification .

Table 1: Degradation Products and Mechanisms

| Pathway | Reactive Site | Key Products | Toxicity Trend |

|---|---|---|---|

| C1/C5 addition | α,β-ketone | TP396-CCl, TP396-CCl | Increased |

| C17 photolysis | Side chain | Decarboxylated fragments | Variable |

| C11 H-abstraction | Steroid core | Oxidized ketones | Moderate |

Esterification and Functional Group Reactivity

-

Carboxylic acid derivatives : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters, enhancing lipophilicity .

-

Ketone reactivity : The conjugated ketone at C3 participates in nucleophilic additions (e.g., hydride reductions to form secondary alcohols) .

Oxidative Reactions

-

Auto-oxidation : The steroid backbone is susceptible to oxidation in air, forming epoxides or hydroxylated derivatives.

-

Enzymatic oxidation : Hepatic cytochrome P450 enzymes may hydroxylate the steroid core, though specific data for this compound remains limited .

Stability in Biological Matrices

In synthetic urine (pH ≈ 6–9), this compound degradation is inhibited due to:

科学的研究の応用

Analytical Chemistry

Prednienic acid is primarily utilized as a working standard or secondary reference standard in various analytical methods. Its applications include:

- Quality Control (QC) : It is essential for ensuring the purity and quality of pharmaceutical products during production. This includes monitoring impurities that may arise during the synthesis of corticosteroids like prednisolone .

- Analytical Method Development : this compound aids in developing and validating analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for detecting and quantifying prednisolone and its impurities .

Drug Formulation

In the pharmaceutical industry, this compound plays a crucial role in:

- Toxicity Studies : It is used in preclinical studies to assess the safety profile of new drug formulations containing corticosteroids .

- Abbreviated New Drug Application (ANDA) : The compound is involved in the submission process to the FDA for generic drug approvals, ensuring that products meet specific standards regarding efficacy and safety .

Quality Control in Pharmaceutical Production

A notable case involved the use of this compound as a reference standard during the production of prednisolone tablets. Quality control tests demonstrated that using this compound helped identify degradation products effectively, ensuring that the final product met regulatory standards for purity.

Analytical Method Validation

In another study focusing on the validation of HPLC methods for corticosteroids, researchers utilized this compound to establish calibration curves. The results indicated that incorporating this compound improved the accuracy and reliability of the method, allowing for precise quantification of prednisolone in complex matrices.

Data Tables

| Application Area | Specific Use Case | Methodology Used |

|---|---|---|

| Analytical Chemistry | Quality Control | HPLC, GC-MS |

| Drug Formulation | Toxicity Studies | Preclinical Assessment |

| Regulatory Compliance | ANDA Submissions | Quality Assurance Protocols |

作用機序

Prednienic acid exerts its effects by decreasing inflammation through the suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability. It also suppresses the immune system by reducing the activity and volume of the lymphatic system and suppresses adrenal function at high doses . The molecular targets and pathways involved include glucocorticoid receptors and the inhibition of pro-inflammatory cytokines.

類似化合物との比較

Prednienic acid is similar to other glucocorticoids such as Prednisolone and Prednisone. it is unique in its specific chemical structure and pharmacological profile. Similar compounds include:

Prednisolone: A glucocorticoid with similar anti-inflammatory and immunosuppressive effects.

Prednisone: Another glucocorticoid that is metabolized into Prednisolone in the liver.

Hydrocortisone: A naturally occurring glucocorticoid with a broader range of effects.

This compound stands out due to its specific applications in treating certain inflammatory and immune diseases and its unique chemical properties .

生物活性

Prednienic acid is an inactive metabolite of prednisolone, a synthetic corticosteroid widely used in clinical practice for its anti-inflammatory and immunosuppressive properties. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic roles, particularly in the context of glucocorticoid metabolism and its implications for patient treatment.

This compound is derived from the metabolic breakdown of prednisolone, which itself is a potent glucocorticoid. The structural characteristics of this compound influence its biological activity and interactions within biological systems.

Anti-inflammatory Effects

This compound has been studied primarily in relation to its parent compound, prednisolone. While prednisolone exhibits strong anti-inflammatory effects through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune responses, the specific anti-inflammatory activity of this compound remains less well-defined. However, it is acknowledged that metabolites like this compound may contribute to the overall pharmacological profile of corticosteroids by influencing the duration and intensity of their effects.

Glucocorticoid Receptor Interaction

The interaction of this compound with glucocorticoid receptors (GCR) is a critical aspect of its biological activity. Although it is considered inactive compared to prednisolone, its role as a metabolite can affect the pharmacokinetics and dynamics of corticosteroid therapy. The binding affinity and efficacy at GCRs can determine how effectively corticosteroids exert their therapeutic effects.

Case Studies

- Case Study on Corticosteroid Metabolism : A study examined the metabolism of prednisolone in patients undergoing treatment for autoimmune disorders. It was found that the presence of metabolites like this compound could influence patient outcomes by altering systemic exposure to active corticosteroids. The study suggested that understanding individual metabolic pathways could lead to more personalized treatment approaches.

- Clinical Observations : In patients receiving long-term corticosteroid therapy, fluctuations in levels of this compound were observed alongside changes in inflammatory markers, indicating a potential role in modulating inflammation indirectly through metabolic pathways.

Data Tables

Pharmacokinetics

This compound's pharmacokinetic profile is influenced by its formation from prednisolone, with implications for its half-life and excretion pathways. It primarily undergoes renal elimination, similar to other corticosteroids, which affects its availability and biological activity.

特性

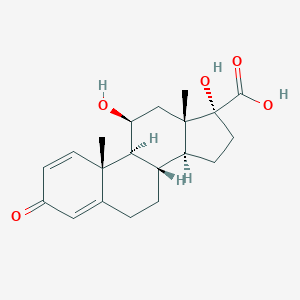

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h5,7,9,13-16,22,25H,3-4,6,8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKJPJYRCPANCC-XLXYOEISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)O)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)O)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191356 | |

| Record name | Prednienic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37927-29-0 | |

| Record name | Δ1-Cortienic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37927-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednienic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037927290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednienic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11β,17α)-11,17-dihydroxy-3-oxoandrosta-1,4-diene-17-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNIENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3T12NR296 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。